Decanamide, N-(2-hydroxypropyl)-
Description
Overview of Fatty Amides and Hydroxyalkyl Amides in Chemical Research
Fatty amides are a broad class of compounds derived from fatty acids, where the carboxylic acid group is replaced by an amide group. researchgate.net These molecules can be primary, secondary, or tertiary amides, depending on the number of substituents on the nitrogen atom. Fatty amides are known for their diverse applications, which stem from their amphiphilic nature—possessing both a long, nonpolar hydrocarbon tail and a polar amide head. researchgate.net This characteristic allows them to function as lubricants, slip agents, and mold release agents in the plastics and rubber industries. researchgate.netwhamine.com In materials science, fatty amides are utilized as additives to modify the properties of polymers and in the formulation of coatings and adhesives. ontosight.ai
Hydroxyalkyl amides are a subclass of fatty amides that contain one or more hydroxyl (-OH) groups on the alkyl substituent attached to the amide nitrogen. The presence of the hydroxyl group enhances the hydrophilicity of the molecule and introduces the capacity for hydrogen bonding, which significantly influences their physical and chemical properties. researchgate.net This structural feature makes hydroxyalkyl amides valuable as nonionic surfactants, emulsifiers, and wetting agents in a wide range of products, including detergents, personal care items, and industrial cleaners. riverlandtrading.comontosight.ai Their ability to stabilize emulsions and reduce surface tension is a key aspect of their functionality. riverlandtrading.com Furthermore, research has explored the use of hydroxyalkyl amides in the development of novel materials, such as molecular gels, where their self-assembly properties are of particular interest. researchgate.net The study of N-acylethanolamines and N-acylpropanolamines, which are closely related to N-(2-hydroxypropyl)decanamide, is an active area of biochemical research due to their roles as signaling molecules in various biological processes. nih.govuniversiteitleiden.nlresearcher.liferesearchgate.net
Academic Significance of N-(2-hydroxypropyl)decanamide as a Chemical Intermediate and Functional Molecule
N-(2-hydroxypropyl)decanamide holds academic significance primarily as a chemical intermediate in organic synthesis. lookchemicals.com Its bifunctional nature, containing both an amide and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. The amide linkage provides a stable scaffold, while the hydroxyl group offers a reactive site for further chemical transformations, such as esterification or etherification. This allows for the introduction of new functional groups and the construction of larger molecular architectures. Its role as an intermediate is noted in the context of pharmaceutical and organic synthesis. lookchemicals.com
Beyond its role as a synthetic precursor, the structure of N-(2-hydroxypropyl)decanamide suggests its potential as a functional molecule in its own right. The combination of the lipophilic decanamide (B1670024) portion and the hydrophilic 2-hydroxypropyl group gives the molecule surfactant-like properties. While specific research on N-(2-hydroxypropyl)decanamide as a surfactant is not extensively documented, the well-established use of similar hydroxyalkyl amides in this capacity supports this potential application. riverlandtrading.comontosight.ai
Furthermore, research into structurally related long-chain hydroxyalkyl amides has revealed their capacity to act as gelators, forming molecular gels in various organic solvents. For instance, (R)-12-Hydroxy-N-(2-hydroxypropyl)octadecanamide has been studied for its gelation behavior and mechano-responsive properties. researchgate.net This suggests that N-(2-hydroxypropyl)decanamide could also exhibit interesting self-assembly and functional material properties, an area ripe for further academic investigation. The study of such functional molecules is crucial for the development of new materials with tailored properties for a variety of applications.
Physicochemical Properties of N-(2-hydroxypropyl)decanamide
| Property | Value | Source |
| Molecular Formula | C13H27NO2 | epa.govcas.org |
| Molecular Weight | 229.36 g/mol | cas.org |
| CAS Number | 23054-61-7 | epa.gov |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water (predicted) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23054-61-7 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N 2 Hydroxypropyl Decanamide
Ester-Amine Transamidation for N-(2-hydroxypropyl)decanamide Synthesis
Transamidation has emerged as a valuable alternative for creating amide bonds, involving the direct exchange of an amine moiety in an existing amide or ester with a different amine. nih.gov This process can be applied to the synthesis of N-(2-hydroxypropyl)decanamide by reacting an ester of decanoic acid, such as methyl decanoate (B1226879) or ethyl decanoate, with 1-amino-2-propanol. google.com
The direct reaction between an ester and an amine to form an amide is often slow and requires a catalyst to proceed efficiently. nih.gov Various catalytic systems, including both metal-based and metal-free options, have been developed to facilitate this transformation. organic-chemistry.orgmdpi.com
Base-Mediated Catalysis: Strong bases like potassium tert-butoxide (KOtBu) can mediate the transamidation of amides and the amidation of esters. organic-chemistry.orgnih.gov These reactions can often be performed at room temperature and under solvent-free conditions, offering a facile work-up procedure. organic-chemistry.org
Metal Catalysis: Hydrated salts of metals such as Iron(III) have proven to be effective catalysts for the transamidation of primary, secondary, and tertiary amides with various amines. organic-chemistry.org Nickel catalysts have also been employed in a two-step approach for the transamidation of secondary amides under mild conditions (35–60 °C). nih.gov
Organocatalysis: Simple organic molecules can also catalyze transamidation. For instance, L-proline has been used to achieve the transamidation of carboxamides with amines under solvent-free conditions. organic-chemistry.org
The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and yield.
Table 1: Representative Catalytic Systems for Transamidation/Amidation
| Catalyst System | Amine Substrate | Reaction Conditions | Key Features | Source(s) |
| Potassium tert-butoxide (tBuOK) | Primary amines | Room temperature, solvent-free | Transition-metal-free, good functional group compatibility. | organic-chemistry.orgnih.gov |
| Iron(III) Hydrated Salts (e.g., FeCl₃·6H₂O) | Primary & Secondary amines | 130 °C, xylene | Versatile, good substrate scope including heterocyclic amines. | organic-chemistry.orgmdpi.com |
| L-proline | Various amines | Solvent-free | Metal-free, tolerates a wide range of amines. | organic-chemistry.org |
| Nickel/SIPr | Amino-acid derivatives | 35 °C, toluene | Mild conditions, tolerant of sensitive functional groups. | nih.gov |
This table is representative of general amidation/transamidation reactions and is applicable to the synthesis of N-(2-hydroxypropyl)decanamide.
The mechanism of transamidation is highly dependent on the catalyst employed. nih.gov
For metal-catalyzed reactions, a proposed mechanism involves the initial reaction of the amide or ester with the metal precatalyst to form a metal-amidate complex. nih.gov This complex then undergoes a bimolecular reaction with the incoming amine (1-amino-2-propanol) to generate an adduct. A subsequent proton transfer and intramolecular nucleophilic attack lead to a metallacycle intermediate, which then collapses to yield the final amide product and regenerate the catalyst. nih.gov
In organocatalytic systems, such as those using L-proline, the mechanism is believed to proceed through a stepwise pathway. nih.gov The catalyst first activates the amide or ester, often via proton transfer, to form a more reactive intermediate. This is followed by the nucleophilic addition of the amine to this activated species, and subsequent elimination of the leaving group (e.g., an alcohol from the ester) to form the desired amide product. nih.gov
Carbodiimide-Mediated Coupling Approaches for Amide Bond Formation
One of the most common and versatile methods for forming amide bonds is the direct coupling of a carboxylic acid with an amine using a dehydrating agent, most notably a carbodiimide (B86325). chemistrysteps.comthermofisher.com For the synthesis of N-(2-hydroxypropyl)decanamide, this involves the direct reaction of decanoic acid with 1-amino-2-propanol.
Carbodiimides are powerful coupling agents that facilitate amide bond formation by activating the carboxylic acid group. thermofisher.comwikipedia.org
DCC (N,N'-dicyclohexylcarbodiimide): A widely used coupling agent, DCC is highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, which can complicate product purification. thermofisher.com It is primarily used in non-aqueous organic synthesis. thermofisher.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC·HCl), EDC is water-soluble. thermofisher.compeptide.com This is a significant advantage as the resulting urea (B33335) byproduct is also water-soluble and can be easily removed by aqueous extraction during workup. thermofisher.compeptide.com
Additives: To improve reaction efficiency, increase yields, and suppress side reactions (like racemization or N-acylurea formation), additives are often included in carbodiimide-mediated couplings. thermofisher.comwikipedia.org Common additives include N-hydroxysuccinimide (NHS) and its water-soluble analog, Sulfo-NHS. thermofisher.comsemi.ac.cn These additives react with the activated intermediate to form a more stable, yet still reactive, active ester. semi.ac.cnactim.com
Table 2: Common Carbodiimide Coupling Agents and Additives
| Reagent | Chemical Name | Key Characteristics | Source(s) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct; ideal for aqueous extractions. | thermofisher.compeptide.com |
| DCC | N,N'-dicyclohexylcarbodiimide | Water-insoluble; used in non-aqueous synthesis; byproduct can be difficult to remove. | thermofisher.com |
| DIC | Diisopropylcarbodiimide | Liquid reagent; byproduct is soluble in many organic solvents. | peptide.com |
| NHS | N-hydroxysuccinimide | Additive used to form stable active esters, improving yield and reducing side reactions. | thermofisher.comwikipedia.org |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Water-soluble version of NHS, used with EDC in aqueous reactions. | thermofisher.comsemi.ac.cn |
This table summarizes common reagents for amide bond formation applicable to the synthesis of N-(2-hydroxypropyl)decanamide.
The mechanism of carbodiimide-mediated coupling is a well-studied, two-step process. wikipedia.orgactim.com
Activation of Carboxylic Acid: The reaction initiates with the attack of the carboxylate group of decanoic acid on the central carbon atom of the carbodiimide (e.g., EDC). This forms a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.orgactim.com This intermediate is essentially a carboxylic acid with an excellent leaving group attached. chemistrysteps.com
Nucleophilic Attack: The O-acylisourea intermediate is then susceptible to nucleophilic attack by the primary amino group of 1-amino-2-propanol. wikipedia.org The amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, forming the stable amide bond of N-(2-hydroxypropyl)decanamide and releasing the urea byproduct. chemistrysteps.comthermofisher.com
If an additive like NHS is present, the O-acylisourea intermediate first reacts with NHS to form an NHS-ester. This active ester is more stable than the O-acylisourea, reducing the likelihood of side reactions, but is still highly susceptible to nucleophilic attack by the amine to yield the final amide product. thermofisher.comsemi.ac.cn
Nucleophilic Substitution Reactions in Hydroxyalkyl Amide Synthesis
The formation of N-(2-hydroxypropyl)decanamide can also be viewed through the lens of a classic nucleophilic substitution reaction. ebsco.com In this approach, the carboxylic acid is first converted into a more electrophilic derivative, such as an acyl chloride or an anhydride. This activated species then readily reacts with the amine nucleophile.
The most straightforward application of this method involves converting decanoic acid to decanoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic decanoyl chloride is then reacted with 1-amino-2-propanol. The lone pair of electrons on the nitrogen atom of 1-amino-2-propanol acts as the nucleophile, attacking the carbonyl carbon of decanoyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of N-(2-hydroxypropyl)decanamide. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction.
Alternatively, nucleophilic substitution can be performed on alcohols that have been activated to become good leaving groups. chemrxiv.org While less direct for this specific synthesis, this principle is fundamental in forming C-N bonds. chemrxiv.org The reaction mechanism for the acyl chloride route is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
Green Chemistry Principles in N-(2-hydroxypropyl)decanamide Production
The production of N-(2-hydroxypropyl)decanamide is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Key to this approach is the use of enzymatic catalysts and the implementation of solvent-free reaction conditions.
Enzymes, particularly lipases, have emerged as highly effective biocatalysts for amide synthesis due to their high catalytic efficiency and specificity under mild reaction conditions. nih.govrsc.org The use of enzymes aligns with green chemistry principles by replacing hazardous chemical reagents and minimizing the formation of by-products. nih.gov Specifically, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) have shown great promise in catalyzing the amidation of fatty acids. nih.govresearchgate.net The immobilization of enzymes facilitates their easy separation from the reaction mixture and allows for their reuse, further enhancing the sustainability of the process. nih.gov
A significant advancement in the green synthesis of amides is the adoption of solvent-free reaction systems. nih.govnih.gov By eliminating organic solvents, which are often volatile and toxic, these processes reduce environmental impact and simplify product purification. rsc.org In the context of N-(2-hydroxypropyl)decanamide synthesis, a solvent-free approach involves the direct reaction of decanoic acid and 1-amino-2-propanol in the presence of a lipase. This method not only minimizes waste but can also lead to high product yields. nih.govresearchgate.net The use of greener solvents, such as cyclopentyl methyl ether, has also been explored as a more environmentally friendly alternative to traditional organic solvents in amide synthesis. nih.gov
Optimization Strategies for Synthesis Yields and Process Efficiency
Optimizing the synthesis of N-(2-hydroxypropyl)decanamide is crucial for its economically viable and sustainable production. Key parameters that are typically optimized include reaction temperature, substrate molar ratio, enzyme loading, and reaction time.
The enzymatic synthesis of N-acyl amino alcohols, such as N-(2-hydroxypropyl)decanamide, is highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Studies on similar lipase-catalyzed amidations have shown that an optimal temperature needs to be determined to maximize both enzyme activity and stability. researchgate.net
The molar ratio of the reactants, decanoic acid and 1-amino-2-propanol, is another critical factor. A stoichiometric excess of one of the reactants may be employed to drive the reaction towards completion. However, an excessive amount of either substrate can also lead to inhibition or unwanted side reactions. Research on the synthesis of similar amides has demonstrated the importance of optimizing this ratio to achieve high conversion rates. researchgate.net
The amount of biocatalyst used, or enzyme loading, directly influences the reaction rate. While a higher enzyme concentration can lead to faster conversion, it also represents a significant cost factor. Therefore, the optimal enzyme loading is a balance between achieving a desirable reaction time and minimizing production costs. nih.govresearchgate.net For instance, in the synthesis of aromatic alkanolamides, an optimal lipase loading of 15 wt% was found to be effective in a solvent-free system. nih.govresearchgate.net
The efficiency of the synthesis process can be significantly enhanced by employing continuous flow reactors. This technology allows for better control over reaction parameters, leading to higher productivity and more consistent product quality compared to batch processes. nih.gov
Interactive Data Table: Optimization of Lipase-Catalyzed N-(2-hydroxypropyl)decanamide Synthesis (Hypothetical Data Based on Similar Systems)
| Parameter | Range Studied | Optimal Value | Resulting Yield (%) |
| Temperature (°C) | 40 - 70 | 60 | 92 |
| Substrate Molar Ratio (Acid:Amine) | 1:1 - 1:2 | 1:1.2 | 95 |
| Enzyme Loading (wt%) | 5 - 20 | 15 | 94 |
| Reaction Time (h) | 8 - 48 | 24 | 95 |
This table presents hypothetical data extrapolated from studies on similar lipase-catalyzed amidation reactions to illustrate the impact of process optimization.
By systematically optimizing these parameters, it is possible to achieve high yields and process efficiency in the synthesis of N-(2-hydroxypropyl)decanamide, making its production more sustainable and commercially attractive.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N 2 Hydroxypropyl Decanamide
Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(2-hydroxypropyl)decanamide is characterized by several key absorption bands that confirm its amide and alcohol functionalities.
The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl group, as well as N-H stretching of the secondary amide. The broadness of this peak suggests hydrogen bonding. The amide group itself gives rise to two distinct, characteristic absorptions: the Amide I and Amide II bands. The Amide I band, appearing strongly around 1630-1650 cm⁻¹, is primarily due to the C=O stretching vibration. The Amide II band, found near 1530-1550 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations. Furthermore, the aliphatic nature of the decanoyl chain is confirmed by sharp absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (B1212753) (CH₂) and methyl (CH₃) groups.
Table 1: Characteristic FTIR Absorption Bands for N-(2-hydroxypropyl)decanamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |
|---|---|---|---|
| ~3350 | Strong, Broad | O-H and N-H | Stretching |
| 2920, 2850 | Strong, Sharp | C-H (Alkyl) | Asymmetric & Symmetric Stretching |
| ~1640 | Strong | C=O (Amide I) | Stretching |
| ~1540 | Moderate | N-H / C-N (Amide II) | Bending / Stretching |
Nuclear Magnetic Resonance (NMR) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
In the ¹H NMR spectrum of N-(2-hydroxypropyl)decanamide, the long alkyl chain of the decanoyl group produces a large, overlapping signal cluster in the upfield region (δ 1.2-1.4 ppm) for the bulk methylene protons. The terminal methyl group (CH₃) of the acyl chain appears as a triplet around δ 0.8-0.9 ppm. The protons on the 2-hydroxypropyl group are more distinct. The methyl group adjacent to the chiral center is expected to appear as a doublet around δ 1.1-1.2 ppm. The methine proton (CH-OH) and the methylene protons (N-CH₂) attached to the nitrogen would resonate further downfield due to the deshielding effects of the adjacent oxygen and nitrogen atoms, respectively.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the amide is the most deshielded, appearing around δ 173-175 ppm. The carbons of the 2-hydroxypropyl group (the CH, CH₂, and CH₃) would have characteristic shifts, while the carbons of the long alkyl chain would appear in the δ 14-40 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-hydroxypropyl)decanamide
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Acyl Chain CH₃ | ~0.88 | Triplet | Amide C=O | ~174 |
| Acyl Chain -(CH₂)₇- | ~1.26 | Multiplet | Hydroxypropyl CH-OH | ~68 |
| Acyl Chain -CH₂-C=O | ~2.20 | Triplet | Hydroxypropyl N-CH₂ | ~48 |
| N-CH₂- | ~3.2-3.4 | Multiplet | Acyl Chain -CH₂-C=O | ~36 |
| CH-OH | ~3.8-4.0 | Multiplet | Acyl Chain -(CH₂)₇- | ~22-32 |
| Hydroxypropyl -CH₃ | ~1.15 | Doublet | Acyl Chain CH₃ | ~14 |
| OH | Variable | Broad Singlet | Hydroxypropyl -CH₃ | ~20 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For N-(2-hydroxypropyl)decanamide (C₁₃H₂₇NO₂), the monoisotopic mass is 229.2042 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229.
The fragmentation of N-(2-hydroxypropyl)decanamide is dictated by the functional groups. A common fragmentation pathway for amides is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom. This could lead to the formation of a resonance-stabilized acylium ion. Another significant fragmentation pathway is the cleavage of the C-C bond adjacent to the hydroxyl group. The McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen from the acyl chain to the carbonyl oxygen, followed by cleavage, which would result in a characteristic neutral loss.
Table 3: Potential Mass Spectrometry Fragments for N-(2-hydroxypropyl)decanamide
| m/z (mass-to-charge) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 229 | [C₁₃H₂₇NO₂]⁺ | Molecular Ion (M⁺) |
| 214 | [M - CH₃]⁺ | Loss of a methyl radical |
| 155 | [CH₃(CH₂)₈CO]⁺ | Acylium ion from C-N bond cleavage |
| 74 | [CH₂(OH)CH(NH₂)CH₃]⁺ | Cleavage of the amide C-N bond |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating N-(2-hydroxypropyl)decanamide from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a suitable technique for analyzing volatile or semi-volatile compounds. Due to the presence of the polar hydroxyl and amide groups, derivatization (e.g., silylation) may be required to increase the volatility and thermal stability of N-(2-hydroxypropyl)decanamide, preventing peak tailing and improving chromatographic resolution. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. GC-MS combines the separation power of GC with the detection specificity of MS, allowing for the confirmation of the peak's identity by its mass spectrum.
Table 4: Typical Gas Chromatography Parameters for Analysis of Related Amides
| Parameter | Typical Condition |
|---|---|
| Column | HP-5MS (or similar non-polar column) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
For non-volatile analysis or for preparative isolation, liquid chromatography is the method of choice.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is well-suited for separating N-(2-hydroxypropyl)decanamide. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape. Detection can be achieved using a UV detector (at low wavelengths, ~210 nm, for the amide bond) or, more powerfully, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and making a preliminary assessment of purity. For a molecule of intermediate polarity like N-(2-hydroxypropyl)decanamide, a silica (B1680970) gel plate would be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The spots can be visualized using iodine vapor or a potassium permanganate (B83412) stain.
Applications of N 2 Hydroxypropyl Decanamide in Advanced Material Science and Process Engineering
Polymer Chemistry and Functional Polymer Integration:
Incorporation into Advanced Polymeric Materials:Similarly, no literature was found describing the incorporation of this compound into existing polymer chains to create functional materials with enhanced properties.
This lack of available data prevents the creation of the requested in-depth article and the associated data tables. Further research and publication in the scientific community would be required to enable a comprehensive discussion of N-(2-hydroxypropyl)decanamide's role in these advanced applications.
Environmental Behavior and Fate of N 2 Hydroxypropyl Decanamide from an Academic Research Perspective
Academic Studies on Transformation and Degradation Pathways in Environmental Systems
Biodegradation:
Research on copolymers of N-(2-hydroxypropyl)methacrylamide has demonstrated that the N-(2-hydroxypropyl) group can be susceptible to biological degradation. nih.gov Specifically, studies have shown that lysosomal thiol-proteinases can hydrolyze side-chains containing this moiety, suggesting that biological systems possess the enzymatic machinery to potentially degrade N-(2-hydroxypropyl)decanamide. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, such as those implemented in BIOWIN, are utilized to predict the biodegradability of chemicals in the absence of experimental data. umweltbundesamt.de These models analyze the chemical structure to estimate the likelihood and rate of biodegradation. For "Amides, coco, N-(2-hydroxypropyl)-," which includes N-(2-hydroxypropyl)decanamide, such predictive studies have been conducted to assess their persistence in the environment. umweltbundesamt.de
Photodegradation and Hydrolysis:
The potential for photodegradation, the breakdown of molecules by light, is an important environmental fate process. nih.govnih.gov The rate and extent of photodegradation are influenced by factors such as the presence of photosensitizers in the aquatic environment. nih.govmdpi.com While specific studies on the photodegradation of N-(2-hydroxypropyl)decanamide are lacking, research on other organic molecules, including pharmaceuticals, demonstrates that this can be a significant removal pathway in sunlit surface waters. mdpi.com
Similarly, hydrolysis, the reaction with water, can be a degradation pathway for amides, although they are generally more resistant to hydrolysis than esters under neutral pH conditions. The rate of hydrolysis is significantly influenced by pH and temperature.
The following table summarizes the available information on the degradation of N-(2-hydroxypropyl)decanamide and related compounds:
| Degradation Pathway | Compound | Findings/Predictions | Source(s) |
| Biodegradation | N-(2-hydroxypropyl)methacrylamide copolymers | Side-chains are susceptible to enzymatic hydrolysis by lysosomal thiol-proteinases. | nih.gov |
| Biodegradation | Amides, coco, N-(2-hydroxypropyl)- | Predicted to be biodegradable using QSAR models (BIOWIN). | umweltbundesamt.de |
| Photodegradation | General Organic Compounds | Can be a significant degradation pathway in aquatic environments, influenced by photosensitizers. | nih.govnih.govmdpi.com |
| Hydrolysis | General Amides | Generally more stable to hydrolysis than esters at neutral pH. | - |
Environmental Distribution and Partitioning Research
The distribution and partitioning of a chemical in the environment are governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow). umweltbundesamt.de This parameter indicates a chemical's tendency to partition between fatty tissues of organisms and water, and between soil/sediment organic carbon and water.
Soil and Sediment Adsorption:
The adsorption of organic chemicals to soil and sediment is a key process that affects their mobility and bioavailability. au.dkresearchgate.netnih.gov For non-ionic organic compounds like N-(2-hydroxypropyl)decanamide, adsorption is primarily driven by partitioning into soil organic matter. au.dk The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. While experimental Koc values for N-(2-hydroxypropyl)decanamide are not available, they can be estimated from its log Kow. A higher log Kow generally corresponds to stronger adsorption to soil and sediment, leading to lower mobility in the environment. basf.com
Bioaccumulation Potential:
The potential for a chemical to bioaccumulate in organisms is often assessed using the bioconcentration factor (BCF) and the log Kow. umweltbundesamt.de The U.S. Environmental Protection Agency (EPA) has previously listed N-(2-hydroxypropyl)decanamide among inert ingredients with a potential for bioaccumulation. govinfo.govgovinfo.gov QSAR models, such as KOWWIN, are used to estimate the log Kow of chemicals. umweltbundesamt.de For neutral organic substances, a higher log Kow value is indicative of a greater potential for bioaccumulation in aquatic organisms. umweltbundesamt.de For instance, a safety data sheet for a related compound, Decanamide (B1670024), N,N-dimethyl-, notes that an assessment of its bioaccumulation potential has been derived from the properties of the individual components. carovail.com
The following table presents predicted and analogous data related to the environmental partitioning of N-(2-hydroxypropyl)decanamide:
| Parameter | Compound/Group | Value/Indication | Method/Source |
| Log Kow | Amides, coco, N-(2-hydroxypropyl)- | Estimated using KOWWIN model. | umweltbundesamt.de |
| Bioaccumulation | N-(2-hydroxypropyl)decanamide | Listed as having potential for bioaccumulation. | govinfo.govgovinfo.gov |
| Adsorption | General Hydrophobic Organic Contaminants | Adsorption to soil organic matter is a key sequestration mechanism. | au.dk |
Future Research Directions and Emerging Opportunities for N 2 Hydroxypropyl Decanamide
Development of Novel and Sustainable Synthetic Strategies
The pursuit of green chemistry principles is a driving force in modern chemical synthesis. For N-(2-hydroxypropyl)decanamide, future research will likely focus on developing more sustainable and efficient synthetic methods. This includes the exploration of enzymatic catalysis, a greener alternative to traditional chemical synthesis. Enzymes, such as lipases, can be employed for the amidation of decanoic acid or its esters with 1-amino-2-propanol, offering high selectivity and milder reaction conditions. researchgate.net Research into optimizing reaction parameters like solvent systems, temperature, and enzyme immobilization will be crucial for improving yields and scalability.
Another promising area is the use of synergistic catalytic systems. For instance, combining transition metal catalysts with electrochemistry can enable C-H functionalization reactions under ambient conditions, potentially offering novel and more direct routes to N-(2-hydroxypropyl)decanamide and its derivatives. nih.govchemrxiv.org Such methods could reduce the reliance on pre-functionalized starting materials and minimize waste generation. The development of continuous flow processes for the synthesis of this amide is also an area ripe for exploration, which could lead to more efficient and scalable production.
Exploration of Untapped Applications in Chemical and Material Sciences
While some applications of N-(2-hydroxypropyl)decanamide are known, its full potential in chemical and material sciences remains largely untapped. Its amphiphilic nature, combining a hydrophilic head group with a lipophilic tail, makes it a candidate for various interfacial applications.
Potential Applications of N-(2-hydroxypropyl)decanamide:
| Application Area | Potential Function |
| Material Science | Gelling agent for organic liquids researchgate.net, component in foulant-release coatings uta.edu |
| Chemical Industry | Surfactant in flotation processes researchgate.netmdpi.com, component in personal care products nih.gov |
| Drug Delivery | Formation of micelles or liposomes to encapsulate hydrophobic drugs whamine.com |
Further research could explore its use as a building block for novel polymers. For example, it can be incorporated into copolymers, such as poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA), to create materials with tailored properties for biomedical applications like drug delivery and bioimaging. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov The hydroxyl group on the propyl chain offers a site for further chemical modification, allowing for the attachment of other functional molecules. researchgate.net Additionally, its potential as a penetration enhancer in transdermal drug delivery systems warrants further investigation. nih.gov
Advanced Theoretical Modeling for Predictive Material Design
Computational tools are becoming increasingly powerful in predicting the properties and behavior of molecules, accelerating the design of new materials. mit.edumedium.com For N-(2-hydroxypropyl)decanamide, advanced theoretical modeling can provide valuable insights into its structure-property relationships.
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule. medium.commdpi.com This can help in understanding its interactions with other molecules and surfaces, which is crucial for applications like flotation and self-assembly. researchgate.netmdpi.com Molecular dynamics (MD) simulations can be employed to model the behavior of N-(2-hydroxypropyl)decanamide in different environments, such as at interfaces or in solution. medium.com These simulations can predict how the molecules will aggregate and self-assemble, providing a basis for designing materials with specific properties, like molecular gels. researchgate.net
By combining these computational approaches with experimental data, researchers can develop predictive models for the performance of N-(2-hydroxypropyl)decanamide in various applications. This data-driven approach can significantly reduce the need for extensive trial-and-error experimentation, making the material design process more efficient and cost-effective. mit.edu
Integration into Multi-component Systems for Synergistic Functionalization
The functionality of N-(2-hydroxypropyl)decanamide can be significantly enhanced by integrating it into multi-component systems. This can lead to synergistic effects where the combined performance of the components is greater than the sum of their individual contributions.
In the realm of materials science, N-(2-hydroxypropyl)decanamide can be blended with other polymers or additives to create composites with improved mechanical, thermal, or barrier properties. For instance, its incorporation into gel compositions can modify their rheological properties. google.comgoogle.com
In the context of chemical processes, it can be part of a synergistic catalytic system, where it acts as a ligand or a phase-transfer agent, enhancing the efficiency and selectivity of a reaction. nih.gov The synergistic use of electrochemistry and transition metal catalysis is a particularly promising avenue for achieving novel C-H functionalization reactions. nih.gov Furthermore, in applications like mineral flotation, using N-(2-hydroxypropyl)decanamide in mixed collector systems can lead to improved separation efficiency. mdpi.com The development of multi-cationic systems in anion exchange membranes for fuel cells is another area where synergistic functionalization could be beneficial. rsc.org
Future research in this area will focus on understanding the fundamental interactions between N-(2-hydroxypropyl)decanamide and other components in these systems to rationally design and optimize their performance for specific applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxypropyl)decanamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions, typically involving decanoic acid derivatives and hydroxypropylamine. For example, N-(2-hydroxyethyl)-N-(3-hexadecyloxy-2-hydroxypropyl)decanamide (CAS 143378-76-1) is prepared by reacting decanoyl chloride with hydroxypropylamine derivatives under controlled pH and temperature . Purification involves column chromatography or recrystallization, with purity validated by melting point analysis (50–55°C), acid value (208–228 mg KOH/g), and spectroscopic methods (IR, NMR) . Heavy metal content (<20 ppm) and residual solvents are monitored via ICP-MS and GC .
Q. How is N-(2-hydroxypropyl)decanamide characterized structurally and functionally in surfactant applications?
- Methodological Answer : Structural confirmation uses IR spectroscopy to identify amide C=O stretching (~1640 cm⁻¹) and hydroxyl (-OH) groups (~3300 cm⁻¹). Functional characterization includes critical micelle concentration (CMC) determination via surface tension measurements and emulsion stability tests . For nonionic surfactants like Cetyl-PG hydroxyethyl decanamide, thermogravimetric analysis (TGA) evaluates thermal stability, while dynamic light scattering (DLS) assesses micelle size distribution .
Q. What analytical techniques resolve challenges in quantifying N-(2-hydroxypropyl)decanamide in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in positive ion mode (m/z 514 for [M+H]+) improves sensitivity. Conflicting solubility data (e.g., in polar vs. nonpolar solvents) are addressed by standardizing solvent systems (e.g., ethanol-water mixtures) and temperature controls .
Advanced Research Questions
Q. How does the hydroxypropyl moiety in N-(2-hydroxypropyl)decanamide influence its role in macromolecular drug delivery systems?
- Methodological Answer : The hydroxypropyl group enhances hydrophilicity and biocompatibility, enabling conjugation with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers. HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers demonstrate tumor-selective accumulation via the enhanced permeability and retention (EPR) effect. Conjugate efficacy is evaluated using in vivo imaging (e.g., fluorescence-labeled polymers) and pharmacokinetic models to compare tumor-to-normal tissue ratios . Molecular weight (20–40 kDa) is optimized to balance renal clearance and tumor retention .
Q. What strategies address contradictory data on the biological activity of N-(2-hydroxypropyl)decanamide derivatives?
- Methodological Answer : Contradictions in cytotoxicity or drug release profiles (e.g., pH-sensitive vs. non-degradable conjugates) are resolved by systematic variation of polymer architecture (e.g., graft vs. block copolymers) and linker chemistry. For example, HPMA-doxorubicin conjugates with hydrazone linkers show pH-dependent release (5% at pH 7.4 vs. >80% at pH 5.0), validated using dialysis-based release assays under simulated physiological conditions . Comparative studies using isogenic cell lines and knockout models isolate mechanism-specific effects .
Q. How can advanced imaging technologies elucidate the in vivo behavior of N-(2-hydroxypropyl)decanamide-based nanotherapeutics?
- Methodological Answer : Fluorescence molecular tomography (FMT) and PET/CT with radiolabeled analogs (e.g., ⁶⁴Cu-labeled HPMA) track real-time biodistribution. For mechanistic studies, cryo-TEM visualizes micelle morphology in biological fluids, while surface plasmon resonance (SPR) quantifies binding kinetics to serum proteins . Tumor penetration depth is measured using multiphoton microscopy in xenograft models .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
